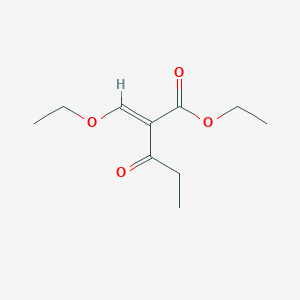

ethyl (2E)-3-ethoxy-2-propionylacrylate

説明

Structural Significance and Unique Features of the (2E)-3-ethoxy-2-propionylacrylate Scaffold

The molecular architecture of ethyl (2E)-3-ethoxy-2-propionylacrylate is a confluence of several key functional groups, each contributing to its distinct chemical behavior. The scaffold is built upon an ethyl acrylate (B77674) core, which is an α,β-unsaturated ester. The presence of the ethoxy group at the β-position classifies it as an enol ether, while the propionyl group at the α-position introduces an additional carbonyl functionality.

This combination results in a highly activated and electronically diverse molecule. The enol ether moiety, with its electron-donating oxygen atom, increases the electron density of the double bond, making the β-carbon particularly susceptible to electrophilic attack. Conversely, the electron-withdrawing nature of the ester and propionyl carbonyl groups polarizes the π-system, rendering the β-carbon electrophilic and prone to nucleophilic attack in what is known as a conjugate or Michael addition. This duality of reactivity is a hallmark of this scaffold.

The propionyl group at the α-position further influences the steric and electronic properties of the molecule. It can participate in various chemical transformations and its carbonyl group can act as a site for nucleophilic attack or as a handle for further functionalization.

Table 1: Key Structural Features of Ethyl (2E)-3-ethoxy-2-propionylacrylate

| Feature | Description |

| Backbone | Ethyl acrylate |

| α-substituent | Propionyl group (-C(O)CH2CH3) |

| β-substituent | Ethoxy group (-OCH2CH3) |

| Stereochemistry | (2E) configuration (trans) |

| Key Functionalities | Enol ether, α,β-unsaturated carbonyl, ester, ketone |

Contextual Overview within Enol Ethers and Alpha,Beta-Unsaturated Carbonyl Chemistry

The chemical behavior of ethyl (2E)-3-ethoxy-2-propionylacrylate is best understood by considering its position within the broader classes of enol ethers and α,β-unsaturated carbonyl compounds.

Enol Ethers: Enol ethers are a class of organic compounds containing an alkoxy group attached to a vinyl group. ontosight.aichemsynthesis.com They are electron-rich alkenes due to the resonance donation from the oxygen atom, making them highly reactive towards electrophiles. ontosight.aichemsynthesis.com The enol ether functionality in the target molecule significantly influences the reactivity of the C=C double bond.

Alpha,Beta-Unsaturated Carbonyl Compounds: These compounds feature a conjugated system of a carbon-carbon double bond and a carbonyl group. researchgate.net This conjugation leads to a unique reactivity pattern where nucleophilic attack can occur at either the carbonyl carbon (1,2-addition) or the β-carbon (1,4-conjugate addition or Michael addition). tandfonline.com The presence of two electron-withdrawing carbonyl groups (ester and propionyl) in ethyl (2E)-3-ethoxy-2-propionylacrylate strongly favors the 1,4-addition pathway for soft nucleophiles. The electrophilicity of the β-carbon is a key feature driving many of its synthetic applications. ingentaconnect.com

The interplay between the electron-donating enol ether and the electron-withdrawing carbonyl groups creates a "push-pull" electronic effect across the double bond, modulating its reactivity in a nuanced manner.

Historical Perspectives and Emerging Research Trends in Related Acrylate Derivatives

The study of acrylate derivatives has a rich history, dating back to the 19th century with the first synthesis of acrylic acid. acs.org The development of methods for the polymerization of acrylates in the early 20th century opened the door to a vast array of materials with diverse applications. organic-chemistry.org

Historically, research on functionalized acrylates has been driven by the desire to create polymers with tailored properties. The introduction of various substituents at the α- and β-positions of the acrylate scaffold allows for fine-tuning of reactivity, polarity, and the physical characteristics of the resulting polymers. α-substituted acrylates, for instance, have been extensively studied to modulate the reactivity of the vinyl group and to introduce specific functionalities. tandfonline.com

Emerging research trends in the field of acrylate derivatives are focused on several key areas:

Development of Novel Synthetic Methodologies: Efficient and stereoselective methods for the synthesis of highly substituted and functionalized acrylates remain an active area of research.

Polymer Chemistry: The design and synthesis of novel acrylate-based polymers with advanced properties, such as responsiveness to stimuli (e.g., pH, temperature), self-healing capabilities, and applications in biomedical fields and energy materials, are of significant interest. science.gov

Sustainable Chemistry: There is a growing emphasis on developing acrylates from renewable resources and creating more environmentally friendly polymerization processes.

While specific historical accounts or extensive research focused solely on ethyl (2E)-3-ethoxy-2-propionylacrylate are not widely documented in readily accessible literature, its structure places it firmly within the ongoing evolution of acrylate chemistry. The principles governing its reactivity and potential applications are derived from the extensive body of knowledge accumulated over more than a century of research into related functionalized acrylates.

Table 2: Timeline of Key Developments in Acrylate Chemistry

| Year | Development |

| 1843 | Discovery of acrylic acid. acs.org |

| 1880 | First reported synthesis of an acrylic polymer. organic-chemistry.org |

| Early 20th Century | Industrial production and polymerization of acrylates. |

| Mid-20th Century | Exploration of functionalized acrylates for specialty polymers. |

| Late 20th-21st Century | Focus on controlled polymerization techniques and advanced functional materials. science.gov |

Structure

3D Structure

特性

IUPAC Name |

ethyl (2E)-2-(ethoxymethylidene)-3-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O4/c1-4-9(11)8(7-13-5-2)10(12)14-6-3/h7H,4-6H2,1-3H3/b8-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXPMTJPDLMLQDR-BQYQJAHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C(=COCC)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)/C(=C\OCC)/C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethyl 2e 3 Ethoxy 2 Propionylacrylate

Classical Approaches to (2E)-3-ethoxy-2-propionylacrylate Synthesis

There is no specific information available in the reviewed literature regarding classical, multi-step organic synthesis pathways for ethyl (2E)-3-ethoxy-2-propionylacrylate.

Multi-step Organic Synthesis Pathways

Information on multi-step synthesis pathways leading specifically to ethyl (2E)-3-ethoxy-2-propionylacrylate could not be found.

Condensation Reactions in the Formation of Acrylate (B77674) Esters

While condensation reactions are a common method for the formation of acrylate esters, no literature has been found describing a condensation reaction to produce ethyl (2E)-3-ethoxy-2-propionylacrylate.

Addition Reactions involving Alcohols and Acrylate Derivatives

No specific examples of addition reactions to form ethyl (2E)-3-ethoxy-2-propionylacrylate are available. For context, a related compound, ethyl 3-ethoxypropionate, can be synthesized via an addition reaction between absolute ethanol and ethyl acrylate in the presence of a catalyst.

There is no available information on the catalytic addition mechanisms for the synthesis of ethyl (2E)-3-ethoxy-2-propionylacrylate.

Details on the optimization of reaction conditions for the synthesis of ethyl (2E)-3-ethoxy-2-propionylacrylate are not available in the public literature.

Acylation of Enol Ethers

The acylation of enol ethers is a plausible step in the synthesis of the target compound; for instance, the acylation of an appropriate enol ether with a propionylating agent could theoretically yield the desired structure. However, no specific literature detailing this approach for the synthesis of ethyl (2E)-3-ethoxy-2-propionylacrylate has been identified. A similar process is seen in the synthesis of ethyl 3,3-diethoxypropanoate, which involves the acylation of an enol ether. orgsyn.org

Haloform Reactions in Related Syntheses

The haloform reaction is a well-established organic reaction that converts methyl ketones into the corresponding carboxylates through exhaustive halogenation of the methyl group in the presence of a base, followed by cleavage. wikipedia.orgnih.gov This reaction, while traditionally used as a qualitative test for methyl ketones, also possesses synthetic utility for the oxidative demethylation of such compounds. organic-chemistry.orgnih.gov

In the context of synthesizing precursors for acrylate structures, a haloform-type reaction provides an effective pathway. A notable example is the synthesis of ethyl 3,3-diethoxypropanoate, a stable precursor to the unstable 3-formylpropanoate. orgsyn.org The process begins with the acylation of ethyl vinyl ether with trichloroacetyl chloride to form 1,1,1-trichloro-4-ethoxy-3-buten-2-one. This intermediate is then subjected to a reaction with ethanol and anhydrous potassium carbonate. The ethoxide acts as a nucleophile, attacking the carbonyl carbon and ultimately displacing the trichloromethyl anion (⁻CCl₃), which is a good leaving group. This sequence is analogous to the cleavage step in the classical haloform reaction. orgsyn.org

This methodology demonstrates the utility of a haloform-like cleavage of a trichloromethyl ketone for the efficient synthesis of diethoxypropanoate esters, which are valuable building blocks for more complex molecules, including substituted acrylates.

| Reaction Stage | Reactants | Key Transformation | Product | Reference |

| Acylation | Trichloroacetyl chloride, Ethyl vinyl ether | Acylation of an enol ether | 1,1,1-Trichloro-4-ethoxy-3-buten-2-one | orgsyn.org |

| Haloform-type Cleavage | 1,1,1-Trichloro-4-ethoxy-3-buten-2-one, Ethanol, Potassium carbonate | Nucleophilic attack by ethoxide and displacement of ⁻CCl₃ | Ethyl 3,3-diethoxypropanoate | orgsyn.org |

Advanced and Modern Synthetic Strategies

Modern organic synthesis increasingly relies on advanced methods that offer greater efficiency, selectivity, and sustainability compared to traditional techniques. For a complex target like ethyl (2E)-3-ethoxy-2-propionylacrylate, strategies involving transition metal catalysis, biocatalysis, and flow chemistry are particularly relevant.

Transition Metal-Catalyzed Syntheses for Analogous Structures

Transition metal catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. nypl.org For the synthesis of acrylate structures, several transition metal-catalyzed approaches have been developed.

Palladium-based catalysts have been studied for the synthesis of acrylates through the insertion of olefins into a preformed Pd-COOMe bond, followed by rapid elimination of the acrylate product. nih.gov Nickel catalysis offers another powerful route; for instance, nickelalactone intermediates, formed from the oxidative coupling of carbon dioxide and ethylene at a Ni(0) complex, can be converted to methyl acrylate. researchgate.net Furthermore, transition metals like rhodium and palladium are instrumental in hydroarylation reactions, which can be used to functionalize the acrylate backbone. mdpi.com These methods provide robust pathways to construct the fundamental acrylate skeleton found in the target molecule. liv.ac.uk

| Catalyst System | Reactants | Reaction Type | Relevance to Acrylate Synthesis | Reference |

| Palladium Complex | Olefin, Preformed Pd-COOMe moiety | Olefin Insertion / Elimination | Direct formation of the acrylate ester backbone. | nih.gov |

| Nickel(0) Complex | Ethylene, Carbon Dioxide | Oxidative Coupling / Ring Opening | Synthesis of acrylic acid derivatives from simple feedstocks. | researchgate.net |

| Rhodium-Diene Complex | Benzo[b]thiophene 1,1-dioxides, Arylboronic acids | Asymmetric Hydroarylation | Functionalization of the acrylate C=C bond for analogous structures. | mdpi.com |

Organocatalytic and Biocatalytic Approaches

Organocatalysis offers a metal-free alternative for synthesizing and modifying complex molecules. Catalysts such as 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) have been shown to be effective in catalyzing acyl substitution reactions of acrylic polymers. semanticscholar.org This approach could be adapted for the transesterification or amidation of acrylate precursors, allowing for the introduction of the ethyl ester group or other functionalities under mild conditions.

Biocatalysis utilizes enzymes to perform chemical transformations with high specificity and under environmentally benign conditions. nih.gov Lipases, such as Novozym 435 (lipase B from Candida antarctica), are widely used for the synthesis of esters. nih.gov These enzymes can catalyze the transesterification of simple acrylates to produce more complex, functionalized monomers. researchgate.net The mild reaction conditions and high selectivity of biocatalysts make them an attractive option for synthesizing intricately functionalized molecules like ethyl (2E)-3-ethoxy-2-propionylacrylate, minimizing side reactions and purification steps.

Flow Chemistry Applications in (2E)-3-ethoxy-2-propionylacrylate Synthesis

Flow chemistry, which involves performing reactions in a continuously flowing stream through a reactor, offers significant advantages over traditional batch processing. These benefits include superior heat and mass transfer, improved safety for handling reactive intermediates, and enhanced scalability and reproducibility. rsc.org

This technology is well-suited for acrylate synthesis and polymerization. semanticscholar.orgwipo.int A relevant example is the synthesis of ethyl 3-ethoxypropionate, a structural precursor to the target molecule, via the addition reaction of absolute ethanol and ethyl acrylate in a tubular reactor. google.com The use of a flow setup allows for precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to higher yields and purities. acs.org Applying a similar continuous flow methodology to the multi-step synthesis of ethyl (2E)-3-ethoxy-2-propionylacrylate could streamline the process, improve safety, and facilitate large-scale production.

Stereoselective and Regioselective Synthesis of Ethyl (2E)-3-ethoxy-2-propionylacrylate

The precise arrangement of atoms in space is critical to a molecule's function. For the target compound, achieving the correct stereochemistry at the carbon-carbon double bond is paramount.

Control of (2E) Stereochemistry

The "(2E)" designation in ethyl (2E)-3-ethoxy-2-propionylacrylate specifies the geometry of the double bond, indicating that the highest priority substituents on each of the two carbons are on opposite sides. Control of this stereochemistry is a key challenge in its synthesis.

One of the most common methods for forming such substituted double bonds is the Knoevenagel condensation. This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group, catalyzed by a base like piperidine. chemrxiv.org The stereochemical outcome of the Knoevenagel condensation can often be controlled by the choice of catalyst, solvent, and reaction temperature. For α,β-unsaturated esters, the (E)-isomer is generally the thermodynamically more stable product due to minimized steric repulsion between the substituents on the double bond. Therefore, reaction conditions that allow for equilibration will typically favor the desired (E)-isomer.

Alternative methods, such as the Horner-Wadsworth-Emmons (HWE) reaction, are also renowned for their ability to produce (E)-alkenes with high selectivity. In an HWE reaction, a stabilized phosphonate ylide reacts with an aldehyde or ketone. The use of stabilized ylides, such as those derived from phosphonoacetates, strongly favors the formation of the (E)-alkene product. This high stereoselectivity makes the HWE reaction a powerful tool for reliably establishing the (2E) geometry required in the target molecule.

Regiochemical Considerations in Functionalization

The reactivity of ethyl (2E)-3-ethoxy-2-propenoate is dictated by the arrangement of its functional groups. As an α,β-unsaturated ester, it possesses two primary electrophilic sites susceptible to nucleophilic attack: the carbonyl carbon (C1) and the β-carbon (C3) of the double bond. The ethoxy group at the β-position further influences the electronic nature of the double bond.

Nucleophilic Attack: Nucleophiles can react at either the carbonyl carbon (1,2-addition) or the β-carbon (1,4-conjugate addition or Michael addition). scispace.comresearchgate.net The regioselectivity of this attack is dependent on the nature of the nucleophile. "Hard" nucleophiles, such as Grignard reagents or organolithium compounds, tend to favor direct attack at the carbonyl carbon. In contrast, "soft" nucleophiles, like amines, thiols, or enolates, preferentially attack the β-carbon in a conjugate addition, which is often a more thermodynamically controlled pathway. scispace.com The presence of the electron-donating ethoxy group at the β-position can modulate the electrophilicity of this site compared to a simple acrylate.

Electrophilic Attack: The double bond in ethyl (2E)-3-ethoxy-2-propenoate is electron-rich due to the resonance effect of the oxygen atom in the ethoxy group, making it susceptible to attack by electrophiles. Protonation or reaction with other electrophiles will preferentially occur at the α-carbon (C2), leading to the formation of a stabilized carbocation at the β-carbon.

Cycloaddition Reactions: The electron-deficient double bond, influenced by the ester group, can act as a dienophile in Diels-Alder [4+2] cycloaddition reactions. Furthermore, it can participate in other pericyclic reactions, such as 1,3-dipolar cycloadditions, to form various five-membered heterocyclic rings. researchgate.net The regioselectivity of these cycloadditions is governed by the electronic and steric profiles of both the diene (or dipole) and the dienophile.

Green Chemistry Principles in Ethyl (2E)-3-ethoxy-2-propenoate Production

The application of green chemistry principles aims to render the synthesis of chemicals more environmentally benign and sustainable.

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction in converting the mass of reactants into the desired product. chembam.com Synthetic routes with high atom economy maximize the incorporation of starting materials into the final product, thereby minimizing waste. scranton.edu

Different synthetic routes for ethyl (2E)-3-ethoxy-2-propenoate exhibit varying levels of atom economy.

Addition Reactions: The synthesis from ethyl propiolate and ethanol is an addition reaction. Theoretically, this type of reaction can achieve 100% atom economy as all atoms from the reactants are incorporated into the final product. google.com

An analysis of the atom economy for a specific patented process highlights these considerations:

| Reaction Type | Reactants | Desired Product | Byproducts | Theoretical Atom Economy |

| Addition | Ethyl propiolate, Ethanol | Ethyl (2E)-3-ethoxy-2-propenoate | None | 100% |

| Multi-step | Trichloroacetyl chloride, Vinyl ethyl ether, Ethanol, Triethylamine | Ethyl (2E)-3-ethoxy-2-propenoate | Triethylamine hydrochloride, etc. | < 100% |

The table above provides a qualitative comparison of atom economy for different reaction types used in the synthesis of Ethyl (2E)-3-ethoxy-2-propenoate.

The choice of solvent is a critical factor in green chemistry, as solvents often constitute the largest mass component of a reaction and contribute significantly to waste and environmental impact. acs.orgnih.gov The ideal is to use greener solvents, which are typically bio-based, have low toxicity, are biodegradable, and have a low environmental persistence. researchgate.netnih.gov

In the synthesis of ethyl (2E)-3-ethoxy-2-propenoate, several approaches can be considered:

Ethanol as a Reactant and Solvent: Some synthetic methods utilize ethanol not only as a reactant but also as the reaction solvent. google.com Ethanol is considered a greener solvent due to its production from renewable resources (bio-ethanol) and its relatively low toxicity. google.com

Alternative Green Solvents: There is growing interest in using other bio-based solvents like ethyl lactate for organic synthesis. eurekaselect.com While specific applications to ethyl (2E)-3-ethoxy-2-propenoate synthesis are not widely documented, the properties of such solvents make them promising candidates for future process development. eurekaselect.com

Catalysts are fundamental to green chemistry as they can increase reaction efficiency, reduce energy consumption, and enable more atom-economical pathways. The focus is on developing catalysts that are highly active, selective, and, crucially, recyclable.

Homogeneous vs. Heterogeneous Catalysts: While some syntheses may use homogeneous catalysts, which are dissolved in the reaction medium, these can be difficult to separate from the product. Patent CN109438237B describes the use of catalysts like potassium bisulfate, which, while effective, may require neutralization and separation steps. google.com

Solid Acid Catalysts: A greener alternative is the use of solid, heterogeneous catalysts. For related syntheses, such as the production of ethyl 3-ethoxypropionate, solid acid catalysts like sulfonic acid-type ion exchange resins have been employed. These catalysts can be easily separated from the reaction mixture by simple filtration and can be regenerated and recycled for multiple reaction cycles, significantly reducing waste and process complexity.

Industrial and Patent Landscape of (2E)-3-ethoxy-2-propenoate Synthesis

The industrial production of ethyl (2E)-3-ethoxy-2-propenoate is driven by its use as a key intermediate. google.com The patent literature reveals significant efforts toward developing efficient, cost-effective, and scalable synthetic methods.

Process optimization for large-scale production focuses on maximizing yield, purity, and throughput while minimizing costs, energy consumption, and waste generation. Patents like CN109438237B provide detailed insights into these optimization strategies. google.com Key parameters that are typically optimized include:

Molar Ratios of Reactants: The ratio of reactants is carefully controlled to ensure complete conversion of the limiting reagent and to minimize side reactions. For example, in the reaction of trichloroacetyl chloride with vinyl ethyl ether, the molar ratio is optimized in the range of 1:1 to 1:3. google.com

Temperature and Reaction Time: Each step of the synthesis has an optimal temperature range to ensure a high reaction rate while preventing decomposition or the formation of byproducts. Reaction times are also specified to achieve high conversion. For instance, the initial reaction is controlled at 20-40°C for 1-10 hours, while a later step is performed at 50-100°C. google.com

Catalyst Loading: The amount of catalyst is minimized to reduce cost and waste while maintaining a high reaction rate. The patent specifies a catalyst molar amount of 5-10% relative to the main reactant. google.com

Work-up and Purification: The industrial process includes efficient steps for product isolation and purification, such as filtration to recover solids and reduced-pressure distillation to obtain the final product with high purity (e.g., >98%). google.com The patent also emphasizes the recovery of materials like the organic base and the solvent, which is crucial for economic viability and environmental performance on a large scale. google.com

The table below summarizes optimized process parameters from a patented industrial method. google.com

| Process Step | Parameter | Optimized Range/Value | Rationale |

| Step 1: Acylation | Molar Ratio (Trichloroacetyl chloride : Vinyl ethyl ether) | 1 : 1.5 to 1 : 2 | Maximize yield, control exothermicity |

| Temperature | 20 - 40 °C | Balance reaction rate and stability | |

| Reaction Time | 1 - 10 hours | Ensure complete conversion | |

| Step 3: Ethanolysis | Molar Ratio (Organic Base : Trichloroacetyl chloride) | 1 : 1 to 3 : 1 | Neutralize byproduct, drive reaction |

| Temperature | 20 - 50 °C | Prevent side reactions | |

| Step 5: Elimination | Catalyst Loading (Potassium bisulfate) | 5 - 10 mol% | Catalytic efficiency vs. cost |

| Temperature | 50 - 100 °C | Promote elimination reaction | |

| Nitrogen Flow | 100 - 600 mL/min | Remove volatile byproducts | |

| Final Product | Purity | > 98% | Meet quality specifications |

| Overall Yield | > 80% | High process efficiency |

Data synthesized from the process description in patent CN109438237B.

Analysis of Patent Literature on Synthesis Methodologies for Related Compounds

A significant portion of the patent literature in this area focuses on the synthesis of various acrylate derivatives, which are valuable monomers for polymerization. For instance, processes for producing multifunctional acrylates are described, which can undergo cyclopolymerization. These syntheses may involve the reaction of hydrocarbon acrylate esters with paraformaldehyde in the presence of a catalyst like 1,4-diazabicyclo[2.2.2]octane (DABCO).

Patents also cover the production of hydroxy-functional acrylate resins, which are copolymers derived from allylic alcohols and acrylate or methacrylate monomers. These are typically prepared without the use of chain-transfer agents or reaction solvents.

Synthesis of Ethyl Acrylate and its Derivatives

The industrial production of ethyl acrylate is well-documented in patent literature. One common method is the acid-catalyzed esterification of acrylic acid with ethanol. U.S. Patent US20050107629A1 describes a continuous process for producing ethyl acrylate where the reactor contents are maintained at a boiling state during the continuous distillation of the vaporized mixture of acrylic acid, ethyl acrylate, ethanol, and water.

Another patented approach involves the reaction of ethylene and acrylic acid in the presence of sulfuric acid. U.S. Patent US4507495A discloses improvements to this process by the addition of soluble manganese or cerium salts to the reaction mixture, which enhances the efficiency of the conversion of acrylic acid to ethyl acrylate.

The table below summarizes key aspects of patented synthesis methods for ethyl acrylate.

Table 1: Patented Synthesis Methodologies for Ethyl Acrylate

| Patent Number | Reactants | Catalyst/Key Reagents | Key Process Features |

| US20050107629A1 | Acrylic acid, Ethanol | Acid catalyst | Continuous process with distillation of the vaporized product mixture. |

| US4507495A | Ethylene, Acrylic acid | Sulfuric acid, Manganese or Cerium salts | Addition of metal ions to improve acrylic acid efficiency. |

Synthesis of β-Alkoxy Acrylates and Propionates

More directly related to the target compound, Chinese patent CN109438237B describes a preparation method for 3-ethoxy ethyl acrylate. The synthesis involves the dropwise addition of vinyl ethyl ether to trichloroacetyl chloride, followed by reaction with ethanol in the presence of an organic base. The resulting intermediate is then treated with an acid catalyst to yield the final product. This multi-step process highlights a potential pathway for introducing the β-ethoxy group.

The synthesis of ethyl 3-ethoxypropionate, a saturated analog of the target compound, is also covered in the patent literature. One method involves the Michael addition of ethanol to ethyl acrylate. This reaction is typically catalyzed by a strong base.

The table below outlines a patented methodology for a related β-alkoxy acrylate.

Table 2: Patented Synthesis Methodology for 3-Ethoxy Ethyl Acrylate

| Patent Number | Reactants | Key Reagents | Reaction Steps |

| CN109438237B | Vinyl ethyl ether, Trichloroacetyl chloride, Ethanol | Organic base, Acid catalyst | 1. Reaction of vinyl ethyl ether with trichloroacetyl chloride. 2. Reaction with ethanol and an organic base. 3. Treatment with an acid catalyst. |

The analysis of these patents suggests that the synthesis of ethyl (2E)-3-ethoxy-2-propionylacrylate could potentially be achieved through a multi-step process. A plausible route could involve the acylation of a β-ethoxy acrylate precursor, followed by further functionalization. The choice of catalysts, reaction conditions, and purification methods would be critical in achieving the desired product with high yield and stereoselectivity. The patent literature for related compounds provides a solid foundation for the development of such a synthetic route.

Chemical Reactivity and Transformations of Ethyl 2e 3 Ethoxy 2 Propionylacrylate

Reactions at the Alpha,Beta-Unsaturated Carbonyl System

The reactivity of ethyl (2E)-3-ethoxy-2-propionylacrylate is significantly influenced by its conjugated system, where a carbon-carbon double bond is conjugated with a carbonyl group. This arrangement polarizes the molecule, creating electrophilic centers at both the carbonyl carbon and the beta-carbon. wikipedia.orgrsc.org Nucleophilic attack can therefore occur at either of these positions.

Conjugate Addition Reactions (e.g., Michael Additions)

The presence of the electron-withdrawing ester and propionyl groups renders the beta-carbon of the acrylate (B77674) system electrophilic and susceptible to conjugate addition by nucleophiles, a reaction commonly known as the Michael addition. wikipedia.orgmasterorganicchemistry.com This type of reaction is a vinylogous extension of nucleophilic addition to carbonyls. wikipedia.org A wide range of nucleophiles can potentially react with ethyl (2E)-3-ethoxy-2-propionylacrylate in a conjugate addition fashion.

Soft nucleophiles, such as enolates, amines, thiols, and certain organometallic reagents, preferentially attack the beta-carbon. youtube.com The reaction involves the addition of the nucleophile to the beta-carbon, followed by the protonation of the resulting enolate intermediate to yield the 1,4-adduct. The general mechanism for a Michael addition is depicted below:

Table 1: Examples of Nucleophiles in Michael Additions to Electron-Poor Alkenes

| Nucleophile Class | Specific Example | Product Type | Reference |

| Thiolates | Thiophenol | Thioether | scispace.comscielo.br |

| Nitroalkanes | Nitromethane | Nitroalkane | researchgate.netresearchgate.net |

| Enolates | Diethyl malonate | 1,5-Dicarbonyl compound | youtube.com |

| Amines | Secondary amines | Beta-amino carbonyl |

Research on analogous α,β-unsaturated esters and ketones has shown that these reactions can be catalyzed by both bases and acids. scispace.comscielo.br For instance, the conjugate addition of thiols to electron-deficient alkenes can be efficiently promoted by catalysts like KF/Alumina under mild, solvent-free conditions or in green solvents like glycerin. scispace.comscielo.br Similarly, the addition of nitroalkanes is a well-established method for carbon-carbon bond formation. researchgate.net

Cycloaddition Reactions (e.g., Diels-Alder)

The electron-deficient double bond in ethyl (2E)-3-ethoxy-2-propionylacrylate allows it to function as a dienophile in cycloaddition reactions, most notably the Diels-Alder reaction. acs.org This pericyclic reaction involves the [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. rsc.org The reactivity of the acrylate as a dienophile is enhanced by the presence of the electron-withdrawing carbonyl groups. rsc.org

The general scheme for a Diels-Alder reaction involving an acrylate is as follows:

Lewis acids are often employed as catalysts to increase the rate and stereoselectivity of Diels-Alder reactions involving acrylate-type dienophiles. acs.org The coordination of the Lewis acid to the carbonyl oxygen increases the electrophilicity of the double bond, thereby lowering the energy of the transition state. nih.gov While simple Diels-Alder reactions may not show high endo-selectivity, the stereochemical outcome can be influenced by the specific diene, dienophile, and reaction conditions. rsc.org

Transformations of the Propionyl Group

The propionyl group, being a ketone functionality adjacent to an ester group and part of a larger conjugated system, exhibits its own characteristic reactivity.

Keto-Enol Tautomerism and Its Impact on Reactivity

Ethyl (2E)-3-ethoxy-2-propionylacrylate can be considered a derivative of a β-keto ester, a class of compounds known to exhibit keto-enol tautomerism. libretexts.orgscispace.com Tautomers are constitutional isomers that readily interconvert, typically through the migration of a proton. libretexts.org In this case, an equilibrium exists between the keto form and the corresponding enol form.

For β-dicarbonyl compounds, the enol form can be significantly stabilized by resonance and intramolecular hydrogen bonding, making it more prevalent than in simple ketones or aldehydes. vedantu.com The position of this equilibrium is sensitive to factors such as solvent polarity, temperature, and concentration. cdnsciencepub.com The presence of the enol tautomer can influence the molecule's reactivity, as the enol can act as a nucleophile in subsequent reactions.

Table 2: Factors Influencing Keto-Enol Equilibrium in β-Dicarbonyls

| Factor | Effect on Enol Content | Rationale | Reference |

| Solvent | Decreases with increasing solvent polarity | Polar solvents can disrupt intramolecular hydrogen bonding in the enol form. | cdnsciencepub.com |

| Intramolecular H-Bonding | Increases | Forms a stable six-membered pseudo-ring. | vedantu.com |

| Conjugation | Increases | The C=C bond of the enol can be part of a larger conjugated system. |

Alpha-Functionalization Reactions

The carbon atom situated between the two carbonyl-like groups (the α-carbon of the β-keto ester moiety) is acidic due to the electron-withdrawing effects of the adjacent carbonyls, which stabilize the conjugate base (enolate) through resonance. This acidity allows for deprotonation by a suitable base to form a nucleophilic enolate, which can then react with various electrophiles. This is a common strategy for the α-functionalization of β-keto esters. nih.gov

While specific studies on ethyl (2E)-3-ethoxy-2-propionylacrylate are limited, general methodologies for the α-functionalization of β-keto esters are well-developed. For example, nickel-catalyzed methods have been reported for the direct α-amidation of β-keto esters, providing a convergent route to α-amidated products. nih.gov Such reactions typically involve the generation of an enolate intermediate followed by reaction with an amidating agent. nih.gov

Reactions Involving the Ethoxy Group

The ethoxy group in ethyl (2E)-3-ethoxy-2-propionylacrylate is attached to a carbon of the double bond, forming a vinyl ether (or enol ether) functionality. Vinyl ethers are electron-rich alkenes and have a distinct set of reactions. thieme-connect.com

One of the most characteristic reactions of enol ethers is their hydrolysis under acidic conditions to yield a carbonyl compound and an alcohol. unacademy.comechemi.com The mechanism involves protonation of the β-carbon (which is nucleophilic due to the electron-donating ethoxy group), followed by the attack of water on the resulting oxonium ion to form a hemiacetal intermediate. stackexchange.com This intermediate then collapses to the carbonyl product. echemi.comstackexchange.com In the case of ethyl (2E)-3-ethoxy-2-propionylacrylate, acidic hydrolysis would likely lead to the cleavage of the enol ether and subsequent decomposition or rearrangement of the molecule.

Vinyl ethers can also participate in various metal-catalyzed reactions. For instance, they can undergo C-H and C-O bond activation in the presence of transition metal complexes, such as those of iridium. mdpi.com They are also known substrates in reactions like the Mizoroki–Heck arylation, although controlling the regioselectivity can be challenging. rsc.org Furthermore, the electron-rich nature of the double bond in enol ethers makes them suitable partners in certain types of cycloaddition reactions, including [3+2] cycloadditions. nih.gov

Ether Cleavage and Trans-etherification

The ethoxy group attached to the β-carbon of the acrylate system constitutes a vinyl ether, or enol ether. This functionality is susceptible to cleavage under acidic conditions.

Ether Cleavage: The cleavage of ethers, particularly enol ethers, is typically achieved by treatment with strong acids like hydroiodic acid (HI) or boron tribromide (BBr₃). masterorganicchemistry.com The reaction proceeds via protonation of the ether oxygen, which enhances the leaving group ability of the ethoxy group. masterorganicchemistry.com In the case of ethyl (2E)-3-ethoxy-2-propionylacrylate, this protonation would be followed by nucleophilic attack, likely by water present in the acidic medium, leading to the formation of a β-keto ester. While direct studies on this specific molecule are not prevalent, research on analogous ether-containing substrates has noted that side-chain cleavage can occur under certain reaction conditions. researchgate.net

Trans-etherification: This process involves the exchange of the ethoxy group for a different alkoxy group. It can be catalyzed by acids, often in the presence of an excess of a different alcohol. The mechanism is similar to ether cleavage, involving a protonated intermediate that can then be intercepted by the new alcohol molecule. This reaction allows for the modification of the enol ether moiety, which can be useful for altering the steric or electronic properties of the substrate for subsequent synthetic steps.

| Reaction Type | Reagents | Product Type |

| Ether Cleavage | Strong Acid (e.g., HI, H₃O⁺) | β-keto ester |

| Trans-etherification | R-OH, Acid Catalyst | New enol ether |

Ester Functional Group Modifications

The ethyl ester group is another key reactive site within the molecule, allowing for a range of classical ester transformations.

Transesterification Reactions

Transesterification is the process of exchanging the ethyl group of the ester with a different alkyl group from another alcohol. This reaction can be catalyzed by either an acid or a base.

Acid-Catalyzed Transesterification: The reaction is initiated by protonation of the carbonyl oxygen, which activates the ester toward nucleophilic attack by another alcohol (R'-OH).

Base-Catalyzed Transesterification: A strong base (e.g., an alkoxide) removes a proton from the incoming alcohol, generating a nucleophilic alkoxide (R'-O⁻) that attacks the electrophilic carbonyl carbon of the ester.

This reaction is typically performed using a large excess of the new alcohol to drive the equilibrium toward the desired product. The ability to perform this transformation is crucial for synthesizing a library of analogous compounds with varied ester functionalities.

Reduction to Corresponding Alcohols

The ester and ketone carbonyl groups in ethyl (2E)-3-ethoxy-2-propionylacrylate can be reduced to the corresponding alcohols. The choice of reducing agent determines the outcome of the reaction. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing both the ester and the ketone functionality. This would result in the formation of a diol. The reaction involves the nucleophilic addition of a hydride ion to the carbonyl carbons. Subsequent workup with an aqueous acid protonates the resulting alkoxide intermediates to yield the alcohol products. The conjugated double bond may also be susceptible to reduction depending on the specific conditions and reagents employed.

| Functional Group | Reagent | Product |

| Ethyl Ester | LiAlH₄ then H₃O⁺ | Primary Alcohol |

| Propionyl Ketone | LiAlH₄ then H₃O⁺ | Secondary Alcohol |

Multicomponent Reactions (MCRs) Incorporating or Producing Ethyl (2E)-3-ethoxy-2-propionylacrylate

The high degree of functionalization makes ethyl (2E)-3-ethoxy-2-propionylacrylate an excellent candidate for use in multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates portions of all reactants. researchgate.net

Role as a Coupling Partner in Complex Syntheses

Ethyl (2E)-3-ethoxy-2-propionylacrylate and its analogs serve as versatile synthons for the preparation of complex molecules, particularly heterocyclic systems. researchgate.net The electrophilic nature of the acrylate backbone allows it to participate as a Michael acceptor, while the various carbonyl groups provide sites for condensation reactions.

Research has demonstrated the use of structurally similar compounds, such as ethyl (2E)-4-bromo-3-ethoxybut-2-enoate, as building blocks for synthesizing novel 1,4-benzoxazines and pyrrole-2-ones. researchgate.netyu.edu.jo In these syntheses, the functionalized acrylate undergoes sequential reactions, such as Michael addition followed by intramolecular cyclization, to construct the heterocyclic rings. researchgate.net This highlights the potential of ethyl (2E)-3-ethoxy-2-propionylacrylate to act as a key coupling partner in the synthesis of diverse and complex molecular scaffolds. researchgate.netyu.edu.jo

Development of Novel MCR Methodologies

The development of novel MCRs is a significant area of chemical research, aiming to create efficient and atom-economical synthetic routes. The reactivity profile of ethyl (2E)-3-ethoxy-2-propionylacrylate makes it an attractive substrate for designing new MCRs. Its ability to undergo reactions like Knoevenagel condensation and Michael addition makes it a valuable component in domino reaction sequences. researchgate.netchemrxiv.org

For instance, its structure is well-suited for reactions with dinucleophiles, leading to the formation of various heterocyclic systems. The development of such methodologies could provide rapid access to libraries of complex molecules, which is highly valuable in fields like medicinal chemistry for the discovery of new therapeutic agents. nih.gov The strategic combination of its reactive sites can be exploited to design one-pot syntheses that form multiple bonds and stereocenters in a single, efficient operation.

Mechanistic Elucidation of Key Transformations

The mechanistic understanding of reactions involving ethyl (2E)-3-ethoxy-2-propionylacrylate, a substituted acrylate, is largely informed by studies on analogous compounds due to a lack of specific research on this particular molecule. The reactivity is dominated by the presence of the acrylate moiety, which is an α,β-unsaturated carbonyl compound, making it susceptible to various transformations.

Reaction Pathway Determination

The primary reaction pathways for compounds of this class are Michael additions and radical polymerizations. The electron-withdrawing nature of the ester and propionyl groups activates the double bond for nucleophilic attack.

In the context of a Michael addition , a nucleophile would attack the β-carbon of the acrylate system. For instance, the reaction with an amine (aza-Michael addition) would proceed via a 1,4-addition mechanism. Computational studies on similar acrylates suggest that for primary and secondary amines, the reaction can also occur through a 1,2-addition pathway, leading to the formation of a zwitterionic intermediate, followed by a rate-determining proton transfer. acs.org The presence of substituents on the double bond, as in ethyl (2E)-3-ethoxy-2-propionylacrylate, can influence the competition between the 1,2- and 1,4-addition pathways. acs.org

Radical reactions are also a significant pathway for acrylates. Thermal self-initiation of polymerization can occur at elevated temperatures. researchgate.net Computational studies on ethyl acrylate have explored the mechanisms of chain transfer to monomer (CTM) reactions during high-temperature polymerization. nih.gov These studies indicate that hydrogen abstraction from the ethyl group is a likely mechanism. For ethyl (2E)-3-ethoxy-2-propionylacrylate, similar radical-mediated processes are expected to be a key transformation pathway, particularly under conditions that favor radical formation, such as the presence of initiators or high temperatures.

Transition State Analysis

Detailed transition state analysis for ethyl (2E)-3-ethoxy-2-propionylacrylate is not available in the current literature. However, insights can be drawn from computational studies on related acrylate systems. Density Functional Theory (DFT) calculations have been employed to determine the transition state structures for radical reactions of acrylates and methacrylates. rsc.org These studies help in predicting reaction barriers (ΔETS). For a Michael addition, the transition state would involve the formation of a new bond between the nucleophile and the β-carbon, with a corresponding redistribution of electron density across the acrylate system.

Theoretical models, such as the Bell–Evans–Polanyi principle, can provide relationships between the activation energy of a reaction and the enthalpy of that reaction, which can be applied to estimate the transition state energies for reactions of ethyl (2E)-3-ethoxy-2-propionylacrylate. rsc.org Computational studies on the self-initiation of methyl acrylate polymerization have identified transition state geometries for various steps, including diradical formation and hydrogen abstraction. upenn.edu It is plausible that similar transition states would be involved in the reactions of ethyl (2E)-3-ethoxy-2-propionylacrylate.

Reaction Kinetics and Thermodynamics Studies

Specific kinetic and thermodynamic data for ethyl (2E)-3-ethoxy-2-propionylacrylate are scarce. However, general principles from studies of similar compounds can be applied.

Kinetic studies on the base-catalyzed hydrolysis of ethyl acrylate in water-ethanol binary systems have shown that the specific rate constant decreases with an increasing proportion of ethanol. researchgate.net This is attributed to the disfavored formation of a polarized transition state in less polar media. researchgate.net

The thermodynamics of Michael additions are generally favorable, driven by the formation of a new carbon-nucleophile bond. The heat of the Michael addition reaction of acrylic acid, leading to oligomerization, has been measured experimentally, providing insight into the thermodynamics of such processes. d-nb.inforesearchgate.net The activation energy for this process was determined to be 98.0 kJ mol-1. d-nb.inforesearchgate.net

For radical polymerization , kinetic parameters are crucial for controlling the process. Computational studies have been used to estimate the rate constants for chain transfer to monomer reactions in the high-temperature polymerization of alkyl acrylates. nih.gov These theoretical approaches, combined with experimental data from analogous systems, can provide estimations for the kinetic behavior of ethyl (2E)-3-ethoxy-2-propionylacrylate in polymerization reactions.

Below is a table summarizing expected kinetic and thermodynamic parameters for key transformations of ethyl (2E)-3-ethoxy-2-propionylacrylate, based on data from analogous compounds.

| Transformation | Reaction Type | Key Parameters | Estimated Values/Trends (based on analogs) |

| Reaction with Amine | Aza-Michael Addition | Rate Coefficient, Activation Energy | Rate is dependent on amine nucleophilicity and steric hindrance. acs.org |

| Base-Catalyzed Hydrolysis | Nucleophilic Acyl Substitution | Rate Constant (k), Activation Parameters (ΔG, ΔH, ΔS*) | Rate constant decreases in less polar solvents. researchgate.net |

| Thermal Polymerization | Radical Polymerization | Activation Energy (Ea), Rate Constant (k) | Ea for Michael addition of acrylic acid is ~98.0 kJ mol-1. d-nb.inforesearchgate.net |

Structure Reactivity Relationship Srr and Theoretical Considerations for Ethyl 2e 3 Ethoxy 2 Propionylacrylate

Impact of the (2E) Stereochemistry on Reactivity and Selectivity

The (2E) stereochemistry of ethyl (2E)-3-ethoxy-2-propionylacrylate refers to the trans configuration of the ethoxy and the acrylate (B77674) ester groups across the C=C double bond. This geometric arrangement has a profound impact on the molecule's reactivity and the stereochemical outcome of its reactions, particularly in nucleophilic additions.

In the (2E) isomer, the substituents at the α and β carbons are positioned on opposite sides of the double bond. This configuration generally leads to a more thermodynamically stable isomer compared to the (2Z) or cis counterpart due to reduced steric strain. The accessibility of the electrophilic β-carbon to incoming nucleophiles is a key determinant of reactivity. In the (2E) conformation, the approach of a nucleophile to the β-carbon is less sterically hindered compared to the (2Z) isomer, where the substituents might shield the reaction center.

This stereochemical arrangement is particularly important in reactions such as the Michael addition. The facial selectivity of the nucleophilic attack on the double bond can be influenced by the (2E) geometry, especially when chiral catalysts or auxiliaries are employed, leading to the preferential formation of one diastereomer or enantiomer.

Electronic and Steric Effects of Substituents on Reaction Profiles

The reactivity of ethyl (2E)-3-ethoxy-2-propionylacrylate is governed by a delicate interplay of electronic and steric effects imparted by its substituents.

Electronic Effects:

Ethoxy Group (-OCH₂CH₃): Located at the β-position, the ethoxy group is an electron-donating group through resonance (lone pair on oxygen) and electron-withdrawing through induction (electronegativity of oxygen). The resonance effect typically dominates, leading to an increase in electron density at the β-carbon. This electron donation can modulate the electrophilicity of the β-carbon, making it less reactive towards nucleophiles compared to unsubstituted acrylates.

Propionyl Group (-COCH₂CH₃): The propionyl group at the α-position is a strong electron-withdrawing group due to the carbonyl functionality. This group significantly enhances the electrophilicity of the Michael acceptor system. The presence of this acyl group makes the α-proton more acidic and can influence the regioselectivity of certain reactions.

The combination of an electron-donating group at the β-position and two electron-withdrawing groups at the α-position creates a "push-pull" electronic environment. This polarization of the double bond influences its susceptibility to nucleophilic attack.

Steric Effects:

Propionyl and Ethyl Ester Groups: The presence of both a propionyl and an ethyl ester group at the α-carbon introduces significant steric bulk. This steric hindrance can influence the rate of reaction by impeding the approach of nucleophiles. researchgate.net The steric environment can also dictate the regioselectivity of reactions, potentially favoring attack at the less hindered β-position in Michael additions.

Ethoxy Group: The ethoxy group at the β-position also contributes to the steric profile of the molecule, although to a lesser extent than the α-substituents.

| Substituent | Position | Electronic Effect | Steric Effect |

| Ethoxy | β | Electron-donating (resonance) | Moderate |

| Propionyl | α | Electron-withdrawing | High |

| Ethyl Ester | α | Electron-withdrawing | Moderate |

Non-covalent Interactions and Supramolecular Aspects Influencing Reactivity

While covalent interactions define the primary structure and reactivity, non-covalent interactions can play a significant role in modulating the reaction pathways of ethyl (2E)-3-ethoxy-2-propionylacrylate. These interactions can be particularly influential in condensed phases and in the presence of catalysts or other molecules.

Hydrogen Bonding: The oxygen atoms of the carbonyl and ether functionalities can act as hydrogen bond acceptors. In protic solvents or in the presence of hydrogen bond donors, these interactions can influence the conformation of the molecule and the electronic distribution, thereby affecting reactivity. For example, hydrogen bonding to the carbonyl oxygen of the propionyl group can further enhance the electrophilicity of the β-carbon.

Dipole-Dipole Interactions: The polar nature of the ester, ketone, and ether functional groups leads to significant dipole-dipole interactions. These forces can influence the aggregation state of the molecule and its orientation in the transition state of a reaction.

In the context of supramolecular chemistry, ethyl (2E)-3-ethoxy-2-propionylacrylate could potentially be a guest molecule in a host-guest complex. Encapsulation within a host molecule, such as a cyclodextrin or a calixarene, could alter its reactivity and selectivity by providing a controlled microenvironment.

Theoretical Predictions of Reaction Pathways and Selectivity

Theoretical and computational chemistry provide powerful tools for predicting the reaction pathways and selectivity of molecules like ethyl (2E)-3-ethoxy-2-propionylacrylate. Density Functional Theory (DFT) calculations are commonly employed to model the geometries of reactants, transition states, and products, as well as to calculate their relative energies.

For ethyl (2E)-3-ethoxy-2-propionylacrylate, theoretical studies could be used to:

Model Reaction Mechanisms: Computational analysis can elucidate the stepwise mechanism of reactions such as Michael additions, including the formation of intermediates and the energies of transition states. acs.org This can help in understanding whether a reaction proceeds via a concerted or a stepwise pathway.

Predict Stereoselectivity: By calculating the energies of the different transition states leading to various stereoisomeric products, it is possible to predict the diastereoselectivity or enantioselectivity of a reaction. For example, the facial selectivity of a nucleophilic attack on the double bond can be rationalized by comparing the energies of the transition states for attack from the Re and Si faces.

Analyze Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) play a key role in chemical reactivity. For a Michael acceptor like ethyl (2E)-3-ethoxy-2-propionylacrylate, the LUMO is expected to be localized on the α,β-unsaturated system. The energy and shape of the LUMO can provide insights into the sites most susceptible to nucleophilic attack.

Calculate Atomic Charges and Electrostatic Potential Maps: These calculations can visualize the electron distribution within the molecule, highlighting the electrophilic and nucleophilic regions. The β-carbon is expected to have a significant partial positive charge, confirming its role as the primary site for Michael addition.

Theoretical models can also account for solvent effects, which are known to significantly influence reaction rates and selectivities.

| Computational Method | Application to Ethyl (2E)-3-ethoxy-2-propionylacrylate |

| Density Functional Theory (DFT) | Geometry optimization, transition state searching, energy calculations |

| Frontier Molecular Orbital (FMO) Theory | Identification of reactive sites (electrophilic/nucleophilic) |

| Electrostatic Potential (ESP) Mapping | Visualization of charge distribution and prediction of intermolecular interactions |

Advanced Analytical and Spectroscopic Characterization Methodologies for Ethyl 2e 3 Ethoxy 2 Propionylacrylate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation (¹H, ¹³C, 2D NMR Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise molecular structure of ethyl (2E)-3-ethoxy-2-propionylacrylate in solution. By analyzing the chemical environment of each proton and carbon atom, a complete structural map can be assembled.

¹H NMR Spectroscopy provides information on the number of different types of protons and their connectivity. For ethyl (2E)-3-ethoxy-2-propionylacrylate, the spectrum is expected to show distinct signals for the vinylic proton, the two ethoxy groups, and the propionyl group. The (2E) stereoisomer can typically be confirmed by the chemical shift of the vinylic proton.

¹³C NMR Spectroscopy is used to identify all non-equivalent carbon atoms in the molecule. libretexts.org The spectrum for this compound would be characterized by signals in the downfield region corresponding to the two carbonyl carbons (ester and ketone) and the two sp²-hybridized carbons of the double bond. libretexts.org The remaining sp³-hybridized carbons of the ethyl and propionyl groups would appear in the upfield region.

| ¹H NMR Data (Predicted) | ¹³C NMR Data (Predicted) | ||||

|---|---|---|---|---|---|

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Chemical Shift (δ, ppm) |

| =CH- | ~7.8 | s (singlet) | 1H | C=O (ketone) | ~201.0 |

| -O-CH₂- (ester) | ~4.2 | q (quartet) | 2H | C=O (ester) | ~166.0 |

| -O-CH₂- (ether) | ~4.0 | q (quartet) | 2H | =C-O | ~162.0 |

| -C(=O)-CH₂- | ~2.7 | q (quartet) | 2H | =C- | ~112.0 |

| -O-CH₂-CH₃ (ester) | ~1.3 | t (triplet) | 3H | -O-CH₂- (ether) | ~67.0 |

| -O-CH₂-CH₃ (ether) | ~1.3 | t (triplet) | 3H | -O-CH₂- (ester) | ~61.0 |

| -C(=O)-CH₂-CH₃ | ~1.1 | t (triplet) | 3H | -C(=O)-CH₂- | ~35.0 |

| -O-CH₂-CH₃ (ether) | ~15.0 | ||||

| -O-CH₂-CH₃ (ester) | ~14.0 | ||||

| -C(=O)-CH₂-CH₃ | ~8.0 |

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry is employed to determine the molecular weight and confirm the molecular formula of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the unambiguous determination of the elemental formula. The fragmentation pattern observed in the mass spectrum offers corroborating evidence for the proposed structure.

For ethyl (2E)-3-ethoxy-2-propionylacrylate (C₁₂H₁₈O₄), the calculated molecular weight is 226.27 g/mol . The fragmentation in electron ionization (EI) mode would likely proceed through cleavage adjacent to the carbonyl groups (alpha-cleavage) and loss of the ethoxy groups.

| m/z (Mass/Charge Ratio) | Predicted Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 226 | [M]⁺ | Molecular Ion |

| 197 | [M - C₂H₅]⁺ | Loss of ethyl radical from propionyl group |

| 181 | [M - OC₂H₅]⁺ | Loss of ethoxy radical from ester group |

| 169 | [M - C₃H₅O]⁺ | Loss of propionyl radical |

| 153 | [M - COOC₂H₅]⁺ | Loss of ethoxycarbonyl radical |

Infrared (IR) Spectroscopy for Functional Group Identification and Conformational Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of ethyl (2E)-3-ethoxy-2-propionylacrylate would be dominated by strong absorptions corresponding to the C=O and C=C bonds. The presence of two distinct carbonyl groups (α,β-unsaturated ketone and α,β-unsaturated ester) would likely give rise to two separate, strong absorption bands. The C-O stretching of the ether and ester linkages would also produce prominent signals.

| Frequency Range (cm⁻¹) | Vibration | Functional Group |

|---|---|---|

| 2980-2850 | C-H Stretch | Alkyl (sp³) |

| ~1715 | C=O Stretch | α,β-Unsaturated Ester |

| ~1680 | C=O Stretch | α,β-Unsaturated Ketone |

| ~1610 | C=C Stretch | Alkene |

| 1250-1050 | C-O Stretch | Ester and Ether |

Chromatographic Methods for Purity and Isomer Separation (HPLC, GC, UPLC, LC-MS)

Chromatographic techniques are essential for assessing the purity of ethyl (2E)-3-ethoxy-2-propionylacrylate and for separating it from starting materials, byproducts, or potential E/Z isomers.

Gas Chromatography (GC): Suitable for analyzing volatile and thermally stable compounds. When coupled with a mass spectrometer (GC-MS), it allows for the separation and identification of individual components in a mixture. scielo.br

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): These are powerful techniques for purity assessment. A typical method would involve a reversed-phase column (e.g., C18) with a mobile phase gradient of water and an organic solvent like acetonitrile (B52724) or methanol. sielc.com

Liquid Chromatography-Mass Spectrometry (LC-MS): This hybrid technique combines the separation power of HPLC/UPLC with the detection capabilities of mass spectrometry, making it ideal for identifying impurities, even at trace levels. bldpharm.com

| Method | Primary Application | Typical Stationary Phase | Detection |

|---|---|---|---|

| GC | Purity assessment, analysis of volatile impurities | Polar capillary column (e.g., WAX) | FID, MS |

| HPLC/UPLC | High-resolution purity determination, isomer separation | Reversed-phase C18 | UV (Diode Array) |

| LC-MS | Separation and identification of impurities | Reversed-phase C18 | MS, UV |

Elemental Analysis for Compositional Verification

Elemental analysis provides the percentage composition of carbon, hydrogen, and oxygen in the compound. The experimentally determined values are compared with the theoretical percentages calculated from the molecular formula (C₁₂H₁₈O₄) to confirm its elemental integrity. researchgate.net An acceptable match (typically within ±0.4%) provides strong evidence for the assigned molecular formula.

| Element | Theoretical Percentage (%) | Experimental Percentage (%) |

|---|---|---|

| Carbon (C) | 63.70 | Expected: 63.70 ± 0.4 |

| Hydrogen (H) | 8.02 | Expected: 8.02 ± 0.4 |

| Oxygen (O) | 28.28 | (By difference) |

X-ray Crystallography for Solid-State Structure Determination (if applicable)

Should ethyl (2E)-3-ethoxy-2-propionylacrylate be a crystalline solid, single-crystal X-ray crystallography could be used to determine its exact three-dimensional structure. This technique would provide unequivocal proof of the molecule's connectivity and stereochemistry, including the (E)-configuration of the double bond, as well as precise bond lengths and angles in the solid state. To date, no public crystallographic data for this specific compound is available.

Computational Chemistry and Cheminformatics Studies of Ethyl 2e 3 Ethoxy 2 Propionylacrylate

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to determining the electronic structure and predicting various molecular properties from first principles. These methods solve approximations of the Schrödinger equation for a given molecule, providing detailed insights into its geometry, energy, and electronic distribution.

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density, rather than the complex many-electron wavefunction. mpg.de This approach offers a favorable balance between computational cost and accuracy, making it a workhorse for studying molecules the size of ethyl (2E)-3-ethoxy-2-propionylacrylate.

A typical DFT study on this compound would involve:

Geometry Optimization: Determining the most stable three-dimensional arrangement of atoms (the ground state geometry) by finding the minimum energy structure on the potential energy surface. For ethyl (2E)-3-ethoxy-2-propionylacrylate, this would confirm the planarity of the acrylate (B77674) backbone and establish the preferred orientations of the ethyl, ethoxy, and propionyl substituents.

Electronic Properties: Calculation of key electronic descriptors. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. researchgate.net A smaller gap generally suggests higher reactivity.

Molecular Electrostatic Potential (MEP): Mapping the electrostatic potential onto the electron density surface. The MEP surface reveals the charge distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For ethyl (2E)-3-ethoxy-2-propionylacrylate, this would highlight the electronegative oxygen atoms of the carbonyl and ether groups as sites susceptible to electrophilic attack.

Reactivity Descriptors: Using conceptual DFT, indices such as electrophilicity, nucleophilicity, and local Parr functions can be calculated to predict how the molecule will behave in chemical reactions. mdpi.com

Table 1: Illustrative Electronic Properties Calculable via DFT for Ethyl (2E)-3-ethoxy-2-propionylacrylate (Note: The following values are hypothetical examples for illustrative purposes, as specific published data for this molecule is unavailable.)

| Property | Predicted Value (Illustrative) | Significance |

| Energy of HOMO | -6.5 eV | Indicates the electron-donating ability of the molecule. |

| Energy of LUMO | -1.2 eV | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and kinetic stability. |

| Dipole Moment | 2.5 D | Quantifies the overall polarity of the molecule. |

| Electrophilicity Index (ω) | 2.1 eV | Measures the propensity of the molecule to accept electrons. |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on theoretical principles without the inclusion of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), are often more computationally demanding than DFT but can offer higher accuracy for certain properties. mdpi.com

For ethyl (2E)-3-ethoxy-2-propionylacrylate, ab initio calculations could be employed to:

Validate the geometries and energies obtained from DFT methods.

Calculate highly accurate reaction energies and activation barriers for potential chemical transformations.

Investigate excited electronic states to understand its potential photochemical behavior.

Due to their computational expense, high-level ab initio methods are often used to benchmark results for smaller, related model systems before applying more cost-effective methods like DFT to the full molecule. mdpi.com

Molecular Dynamics Simulations of Ethyl (2E)-3-ethoxy-2-propionylacrylate Interactions

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system, MD simulations can provide a detailed view of molecular behavior and interactions in different environments (e.g., in a solvent or interacting with a surface).

An MD simulation of ethyl (2E)-3-ethoxy-2-propionylacrylate would allow researchers to:

Analyze Conformational Dynamics: Observe how the flexible parts of the molecule, such as the ethyl and propionyl chains, rotate and move at a given temperature, providing insight into its dynamic behavior.

Simulate Interactions with Biomolecules: If studying a potential biological application, MD could be used to simulate the docking and binding of the molecule to a target protein, helping to elucidate its mechanism of action at a molecular level.

Predictive Modeling of Spectroscopic Data

Quantum chemical calculations are instrumental in predicting spectroscopic properties, which can be used to interpret and verify experimental data.

For ethyl (2E)-3-ethoxy-2-propionylacrylate, computational methods can predict:

Infrared (IR) Spectra: By calculating the vibrational frequencies and their corresponding intensities, a theoretical IR spectrum can be generated. This helps in assigning the peaks observed in an experimental spectrum to specific molecular motions, such as C=O stretches, C=C stretches, and C-O-C bending modes. Studies on similar molecules like 2-ethylhexyl acrylate have successfully used DFT to interpret experimental IR spectra. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectra: Theoretical calculations can predict the chemical shifts (δ) for ¹H and ¹³C atoms in the molecule. These predictions are valuable for assigning signals in experimental NMR spectra and confirming the molecular structure.

Table 2: Illustrative Predicted vs. Experimental Spectroscopic Data (Note: Data is for illustrative purposes only.)

| Spectroscopic Data | Predicted Value (Illustrative) | Experimental Assignment (Hypothetical) |

| IR Frequency (cm⁻¹) | ||

| C=O (ester) stretch | 1715 cm⁻¹ | 1720 cm⁻¹ |

| C=O (ketone) stretch | 1680 cm⁻¹ | 1685 cm⁻¹ |

| C=C stretch | 1645 cm⁻¹ | 1650 cm⁻¹ |

| ¹³C NMR Shift (ppm) | ||

| C=O (ester) carbon | 166.5 ppm | 167.0 ppm |

| C=C (alpha-carbon) | 130.2 ppm | 131.5 ppm |

Conformational Analysis and Energy Landscapes

Conformational analysis involves identifying all possible stable spatial arrangements (conformers) of a molecule and determining their relative energies. Ethyl (2E)-3-ethoxy-2-propionylacrylate has several rotatable single bonds, leading to a complex potential energy surface with multiple local minima.

A computational conformational analysis would:

Systematically rotate the dihedral angles of the flexible side chains (ethoxy, propionyl, and ethyl ester groups).

Perform geometry optimization and energy calculation for each starting geometry to find the nearest stable conformer.

Cheminformatics for Data Mining and Property Prediction

Cheminformatics combines chemistry, computer science, and information science to analyze chemical data. For a molecule like ethyl (2E)-3-ethoxy-2-propionylacrylate, where experimental data may be scarce, cheminformatics tools are invaluable for prediction.

Key applications include:

Quantitative Structure-Activity Relationship (QSAR): If the molecule is part of a series being tested for a specific activity (e.g., as a monomer in polymerization), QSAR models can be built. These models correlate calculated molecular descriptors (like those from DFT) with observed activity to predict the performance of new, untested compounds.

ADMET Prediction: In the context of drug discovery or toxicology, cheminformatics models can predict properties related to Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) based on the molecule's structure.

Property Prediction from Databases: By mining large chemical databases, machine learning models can predict physicochemical properties like boiling point, solubility, and vapor pressure based on structural similarity to compounds with known data.

Applications in Complex Molecular Synthesis and Scaffold Development

Ethyl (2E)-3-ethoxy-2-propionylacrylate as a Synthon for Heterocyclic Compounds

The development of efficient synthetic routes to nitrogen- and oxygen-containing heterocycles is of paramount importance in medicinal chemistry and materials science. nih.govmdpi.com While direct literature on ethyl (2E)-3-ethoxy-2-propionylacrylate for these syntheses is limited, the reactivity of a closely related analogue, ethyl (2E)-4-bromo-3-ethoxybut-2-enoate, provides a strong precedent for its utility in constructing such scaffolds.

Research has demonstrated that ethyl (2E)-4-bromo-3-ethoxybut-2-enoate serves as an effective precursor for the synthesis of 1,4-benzoxazines and pyrrol-2-ones. yu.edu.jo The synthetic strategy involves the reaction of this synthon with various nucleophiles, leading to cyclization and the formation of the desired heterocyclic rings.

Synthesis of 1,4-Benzoxazines:

The synthesis of ethyl (2Z)-2H-1,4-benzoxazin-3(4H)-ylideneacetate derivatives has been achieved through the reaction of ethyl (2E)-3-ethoxy-4-(nitrophenoxy)but-2-enoates, which are themselves derived from the bromo-analogue. The process involves a reductive cyclization step, highlighting the versatility of this building block in forming complex heterocyclic systems.

Synthesis of Pyrrol-2-ones:

The same bromo-analogue has been successfully employed in the synthesis of various substituted pyrrol-2-ones. The reaction with anilines bearing electron-withdrawing groups leads to the formation of tetramic acid derivatives (1-(substituted phenyl)-4-hydroxy-1,5-dihydro-2H-pyrrol-2-ones), while anilines with electron-releasing groups yield methyl tetramates (4-ethoxy-1-(substituted phenyl)-1,5-dihydro-2H-pyrrol-2-ones). yu.edu.jo This demonstrates the tunability of the reaction outcome based on the electronic nature of the reaction partner.

Given the structural similarities, it is highly plausible that ethyl (2E)-3-ethoxy-2-propionylacrylate could undergo analogous transformations. The propionyl group, being a good leaving group upon enolization, could facilitate cyclization reactions with appropriate binucleophiles to afford a variety of heterocyclic structures. The inherent reactivity of the acrylate (B77674) system as a Michael acceptor further expands the possibilities for tandem reactions to construct complex polycyclic systems.

| Heterocyclic System | Specific Derivative | Synthetic Precursor | Key Reaction Type |

|---|---|---|---|

| 1,4-Benzoxazine | Ethyl (2Z)-2H-1,4-benzoxazin-3(4H)-ylideneacetate | Ethyl (2E)-3-ethoxy-4-(nitrophenoxy)but-2-enoate | Reductive Cyclization |

| Pyrrol-2-one (Tetramic Acid) | 1-(substituted phenyl)-4-hydroxy-1,5-dihydro-2H-pyrrol-2-one | Ethyl (2E)-4-bromo-3-ethoxybut-2-enoate | Condensation/Cyclization |

| Pyrrol-2-one (Methyl Tetramate) | 4-ethoxy-1-(substituted phenyl)-1,5-dihydro-2H-pyrrol-2-one | Ethyl (2E)-4-bromo-3-ethoxybut-2-enoate | Condensation/Cyclization |

Utility in the Construction of Natural Product Analogues

Natural products remain a significant source of inspiration for the development of new therapeutic agents. The synthesis of natural product analogues is a crucial strategy for optimizing their biological activity, improving their pharmacokinetic properties, and elucidating their mechanism of action. Ethyl (2E)-3-ethoxy-2-propionylacrylate, with its multiple functional groups, is a promising starting material for the construction of analogues of various natural product classes.

The polyketide and fatty acid-derived natural products often feature long carbon chains with varied oxygenation patterns. The propionylacrylate backbone of the title compound can be envisioned as a key building block for the iterative synthesis of such chains. For instance, the Michael addition of a nucleophile to the acrylate, followed by manipulation of the propionyl and ethoxy groups, could allow for chain extension and the introduction of new stereocenters.

Furthermore, many natural products contain heterocyclic cores. As discussed in the previous section, the compound's potential to form heterocycles can be directly applied to the synthesis of analogues of alkaloids and other nitrogen- and oxygen-containing natural products. By varying the nucleophiles used in the cyclization reactions, a library of analogues with diverse substitution patterns on the heterocyclic ring can be generated.

| Natural Product Class | Relevant Structural Motif | Potential Synthetic Contribution of the Compound |

|---|---|---|

| Polyketides | Oxygenated Carbon Chains | Iterative chain extension via Michael addition and functional group manipulation. |

| Alkaloids | Nitrogen-containing heterocycles | Formation of diverse heterocyclic cores for analogue libraries. |

| Bioactive Lipids | Functionalized Acyl Chains | Introduction of complexity and branching into lipid-like structures. |

Development of Novel Carbon Scaffolds and Molecular Frameworks

The creation of novel carbon scaffolds is a fundamental goal in organic chemistry, as it provides access to new areas of chemical space and potential for the discovery of molecules with unique properties. The reactivity of ethyl (2E)-3-ethoxy-2-propionylacrylate can be harnessed to construct a variety of molecular frameworks.

The presence of both an electrophilic double bond and a ketone functionality allows for participation in various cycloaddition reactions. For example, Diels-Alder reactions with suitable dienes could lead to the formation of functionalized cyclohexene rings, which are common motifs in many complex molecules. The resulting cycloadducts would bear multiple functional groups, providing handles for further synthetic transformations.